molecular formula C15H23NO6 B8229587 Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester

Cat. No.: B8229587
M. Wt: 313.35 g/mol
InChI Key: RNZMLBGPFACHGW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acid esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methoxyethoxy groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: can be compared with other benzoic acid derivatives, such as:

  • Benzoic acid, 4-amino-3-methoxy-, ethyl ester
  • Benzoic acid, 3,4-dimethoxy-, ethyl ester
  • Benzoic acid, 3-amino-4-methoxy-, ethyl ester

These compounds share similar structural features but differ in the position and type of substituents on the benzoic acid ring, which can significantly impact their chemical properties and applications .

Properties

IUPAC Name

ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2/h9-10H,4-8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZMLBGPFACHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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